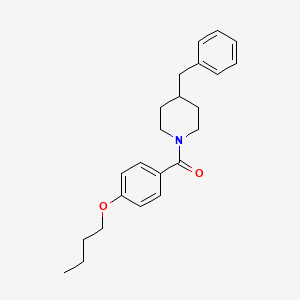

![molecular formula C18H22N2O2 B4574015 N-[3-(2-ethoxyphenyl)propyl]-N'-phenylurea](/img/structure/B4574015.png)

N-[3-(2-ethoxyphenyl)propyl]-N'-phenylurea

Vue d'ensemble

Description

N-[3-(2-ethoxyphenyl)propyl]-N'-phenylurea is a useful research compound. Its molecular formula is C18H22N2O2 and its molecular weight is 298.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 298.168127949 g/mol and the complexity rating of the compound is 316. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Improved Copper Flotation Recovery

N-[3-(2-ethoxyphenyl)propyl]-N'-phenylurea has been examined for its utility in enhancing copper flotation recovery from refractory copper porphyry ores. Utilizing this compound as a collector, research has shown it to possess strong collecting power for copper sulfide minerals and excellent selectivity against iron sulfide minerals under moderately alkaline conditions. This selectivity is critical in the mining industry for the efficient separation and recovery of copper from complex ore matrices. Compared to traditional collectors like sodium butyl xanthate, this compound has demonstrated superior performance in increasing the grades and recoveries of Cu, Au, and Mo in copper concentrates, showcasing its potential for application in mineral processing technologies (Guang-yi Liu et al., 2011).

Environmental Impact and Bioremediation

Research has also focused on the environmental impact of phenylurea herbicides and their degradation. Phenylurea herbicides, which share structural similarities with this compound, are noted for their persistence in water sources due to extensive agricultural use. Studies have identified microbial consortia capable of degrading these compounds, highlighting the potential for bioremediation strategies to mitigate environmental contamination. These consortia can efficiently catalyze the breakdown of phenylurea herbicides, suggesting that similar approaches could be employed to manage compounds like this compound in environmental settings (Long Zhang et al., 2018).

Antiparkinsonian Activity and Neuroprotection

Another avenue of research has explored derivatives of phenylurea for their potential antiparkinsonian activity. While not directly studying this compound, related compounds have been synthesized and evaluated for their ability to mitigate the effects of Parkinson's disease in animal models. These studies reveal the potential for compounds within this chemical class to offer neuroprotective benefits, possibly laying the groundwork for future investigations into the therapeutic applications of this compound and its derivatives in neurological disorders (F. Azam et al., 2009).

NDMA Formation and Water Safety

Investigations into the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, during water disinfection processes have highlighted the potential of phenylurea compounds, including those structurally related to this compound, as precursors to NDMA. This research underscores the importance of understanding the chemical interactions and transformation products of such compounds in water treatment processes to safeguard against the formation of harmful byproducts (Wei-Hsiang Chen & T. Young, 2008).

Propriétés

IUPAC Name |

1-[3-(2-ethoxyphenyl)propyl]-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-2-22-17-13-7-6-9-15(17)10-8-14-19-18(21)20-16-11-4-3-5-12-16/h3-7,9,11-13H,2,8,10,14H2,1H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBKARZJZCDHEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CCCNC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4573932.png)

![3-methyl-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4573936.png)

![[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLYL][4-(PHENYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4573948.png)

![N-(2-fluorophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4573959.png)

![2-{[4-(cyclopentyloxy)benzyl]amino}ethanol](/img/structure/B4573980.png)

![2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B4573983.png)

![N-(3-ETHOXYPROPYL)-3-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]PROPANAMIDE](/img/structure/B4574009.png)

![N-(3-acetylphenyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4574011.png)

![N-(2,5-difluorophenyl)-1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4574020.png)

![ethyl 7-amino-3-(4-fluorophenyl)-2-(methoxymethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4574027.png)

![2-[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B4574033.png)